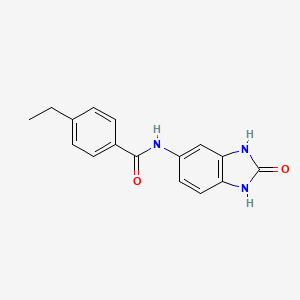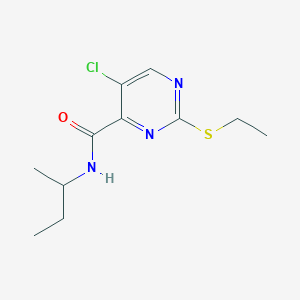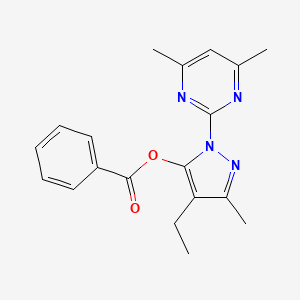
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide
Vue d'ensemble
Description
"2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide" is a compound of interest due to its structural and functional relevance in the field of medicinal chemistry and drug design. The compound's synthesis and analysis contribute to understanding its potential interactions and mechanisms of action within biological systems.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including halogenated hydrocarbon amination reactions and the utilization of specific reagents and conditions to achieve the target molecule. These processes are carefully designed to ensure the purity and structural integrity of the synthesized compounds (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds akin to "2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide" is determined using techniques like X-ray diffraction, IR, ^1H NMR, MS, and sometimes through computational methods like density functional theory (DFT). These analyses reveal critical aspects such as bond lengths, bond angles, and the overall three-dimensional configuration, which are essential for understanding the compound's chemical reactivity and biological activity (Bai et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of "2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide" and related compounds includes interactions with various reagents leading to the formation of new bonds and structures. These reactions are foundational for further modifications and the development of derivatives with desired biological activities. Studies involving similar compounds have shown interactions leading to the formation of three-dimensional structures through weak hydrogen bonds among molecules (Bai et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their formulation and application in various fields. X-ray diffraction provides insights into the crystal system and space group, essential for understanding the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various conditions, are vital for the compound's application in synthesis and drug development. Theoretical studies, such as those using DFT, help predict these properties and guide experimental approaches to compound manipulation and application.
- Synthesis and structural analysis: (Bai et al., 2012).
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-7-9-18(10-8-14)20-19(22)15(2)21-12-11-16-5-3-4-6-17(16)13-21/h3-10,15H,11-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSIBYDUUHDGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322291 | |
| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
89474-44-2 | |
| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4438136.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4438141.png)
![N-(3-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438142.png)

![N-(tert-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438157.png)
![4-[(allylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4438163.png)
![N-(2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4438168.png)

![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-3-ol](/img/structure/B4438177.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4438179.png)
![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4438181.png)


